molecular formula C8H11N3 B13946421 4-amino-N'-methylbenzenecarboximidamide CAS No. 502138-21-8

4-amino-N'-methylbenzenecarboximidamide

Cat. No.: B13946421
CAS No.: 502138-21-8
M. Wt: 149.19 g/mol
InChI Key: VKVOKQVQYFPPRR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-methylbenzenecarboximidamide can be achieved through several methods. One common approach involves the reaction of 4-methylbenzenecarboximidamide with an amine source under suitable conditions. For instance, the reaction of 4-methylbenzenecarboximidamide with methylamine in the presence of a catalyst can yield the desired compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-amino-N’-methylbenzenecarboximidamide may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-methylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-amino-N’-methylbenzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N’-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenecarboximidamide: A precursor in the synthesis of 4-amino-N’-methylbenzenecarboximidamide.

    4-amino-N-methylbenzamide: A structurally similar compound with different functional groups.

    4-methylbenzamidine: Another related compound with similar chemical properties.

Uniqueness

4-amino-N’-methylbenzenecarboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

502138-21-8

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-amino-N'-methylbenzenecarboximidamide

InChI

InChI=1S/C8H11N3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H2,10,11)

InChI Key

VKVOKQVQYFPPRR-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=C(C=C1)N)N

Origin of Product

United States

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